molecular formula C12H8N2O2S B2836966 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid CAS No. 251457-88-2

2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B2836966
CAS No.: 251457-88-2
M. Wt: 244.27
InChI Key: DPZMSPMBTFFIAN-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid” is an organic compound . It is a derivative of benzoic acid, a white crystalline solid. This compound is a common building block for the synthesis of various organic compounds, such as drugs, dyes, and polymers.


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H9NO2 . It has an average mass of 187.195 Da and a monoisotopic mass of 187.063324 Da .


Chemical Reactions Analysis

Pyrrole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 360.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 53.8±0.5 cm3, a polar surface area of 42 Å2, and a molar volume of 158.0±7.0 cm3 .

Safety and Hazards

“2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Properties

IUPAC Name

2-pyrrol-1-yl-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-11(16)8-3-4-9-10(7-8)17-12(13-9)14-5-1-2-6-14/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMSPMBTFFIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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